2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid

Description

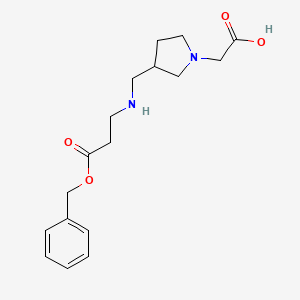

2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid (CAS No. 1353947-19-9) is a synthetic intermediate with the molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.38 g/mol . It features a pyrrolidine ring substituted with a benzyloxy-3-oxopropylamino group and an acetic acid moiety. This compound is primarily utilized in pharmaceutical research and combinatorial chemistry for constructing complex molecules due to its reactive functional groups (e.g., carboxylic acid, amide) .

Properties

Molecular Formula |

C17H24N2O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[3-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |

InChI |

InChI=1S/C17H24N2O4/c20-16(21)12-19-9-7-15(11-19)10-18-8-6-17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2,(H,20,21) |

InChI Key |

ITNBQYGHJQEZIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CNCCC(=O)OCC2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-(((3-(benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid exhibit significant anticancer activity. For example, derivatives based on pyrrole structures have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7 cells, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Similar derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth through disc diffusion methods. The structure-activity relationship suggests that modifications to the side chains significantly affect antimicrobial potency, indicating that further optimization could yield more effective agents .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound):

- Pyrrole Derivatives : A study demonstrated that specific pyrrole-based compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Screening : In another study, a series of synthesized derivatives were evaluated for their antibacterial properties against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS No. 1353947-23-5)

- Molecular Formula : C₁₀H₁₇ClN₂O

- Molecular Weight : 216.71 g/mol

- Key Differences: Replaces the acetic acid and benzyloxy-3-oxopropylamino groups with a chloroethanone moiety. Simpler structure with a cyclopropylmethylamino substitution on the pyrrolidine ring.

- Applications: Likely used in alkylation reactions due to the reactive chloro group. The lower molecular weight (216.71 vs.

| Property | Target Compound | 2-Chloro Analogue |

|---|---|---|

| Molecular Weight | 320.38 g/mol | 216.71 g/mol |

| Functional Groups | Carboxylic acid, amide, ester | Chloro, ketone, amine |

| Purity | 97% | 97% |

| Reactivity | Acid-base, coupling reactions | Nucleophilic substitution |

[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS No. 1354003-62-5)

- Molecular Formula : C₁₇H₂₄N₂O₄

- Molecular Weight : 320.38 g/mol

- Key Differences: Substitutes the benzyloxy-3-oxopropylamino group with a benzyloxycarbonyl-isopropyl-amino group. Stereochemical distinction: The (R)-configuration at the pyrrolidine ring may confer enantioselective properties in biological systems.

- Applications : Used in chiral synthesis and as a building block for peptidomimetics. The benzyloxycarbonyl (Cbz) group enhances stability during synthetic steps compared to the ester in the target compound .

| Property | Target Compound | (R)-Configured Analogue |

|---|---|---|

| Substituent | Benzyloxy-3-oxopropylamino | Benzyloxycarbonyl-isopropyl |

| Stereochemistry | Not specified | (R)-configuration |

| Stability | Ester hydrolysis-prone | Cbz group more stable |

Azetidin-2-one Derivative (CAS No. 163222-32-0)

- Similarity Score : 0.90

- Key Differences :

- Contains a four-membered azetidin-2-one ring instead of pyrrolidine.

- Substituted with benzyloxyphenyl and fluorophenyl groups.

- Applications: The strained β-lactam ring may confer antimicrobial activity or serve as a protease inhibitor scaffold.

2-(5-Methoxy-2-oxoindolin-3-yl)acetic Acid (CAS No. 147770-06-7)

- Similarity Score : 0.70

- Key Differences :

- Features an indole core instead of pyrrolidine.

- Contains a methoxy group and oxindole moiety.

- Applications: Potential use in CNS drug development due to structural resemblance to serotonin derivatives. The aromatic indole ring enhances UV absorbance, aiding analytical detection .

Ethyl Benzoate Derivative (CAS No. 1588440-89-4)

- Similarity Score : 0.69

- Key Differences :

- Includes a piperidine ring and ethyl benzoate ester.

- Larger structure with trifluoromethyl and isopropyl groups.

- Applications : Likely used in lipophilic drug candidates (e.g., kinase inhibitors). The ester group may improve bioavailability compared to the carboxylic acid in the target compound .

Research Implications

The target compound’s benzyloxy-3-oxopropylamino and acetic acid groups make it a versatile intermediate for peptide coupling and prodrug design. Analogs with chloro or Cbz groups offer alternative reactivity pathways, while stereospecific variants (e.g., CAS 1354003-62-5) highlight the importance of chirality in drug efficacy .

For further exploration, computational modeling (e.g., docking studies) could elucidate how structural variations impact target binding, while synthetic optimization may improve yields (>68% in related compounds ).

Biological Activity

2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring and a benzyloxy group. Its molecular formula is , with a molecular weight of 296.37 g/mol. The presence of a benzyloxy group significantly influences its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | A549 | 20 |

| Compound C | PC3 | 25 |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance antibacterial activity .

Table 2: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | Bacillus subtilis | 16 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzyme Activity : Similar structures have been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . This inhibition can lead to increased acetylcholine levels, enhancing synaptic transmission.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis, particularly through modulation of the MAPK and PI3K/Akt pathways .

Case Studies

A notable case study involved the evaluation of a related compound in a preclinical model for obesity management. The compound was found to be an effective antagonist for melanin-concentrating hormone receptor 1 (MCHr1), leading to significant weight loss in diet-induced obese mice . This finding suggests potential applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.